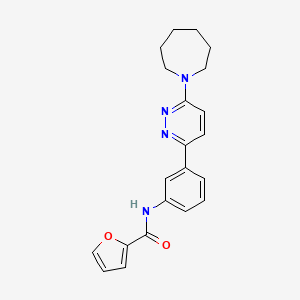![molecular formula C6H10O2 B2719003 {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol CAS No. 1363154-56-6](/img/structure/B2719003.png)
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-Oxabicyclo[310]hexan-6-yl}methanol is a chemical compound with the molecular formula C6H10O2 It features a bicyclic structure with an oxirane ring fused to a cyclopentane ring, and a hydroxymethyl group attached to the cyclopentane ring
Applications De Recherche Scientifique
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
The safety information for “(2-Oxabicyclo[3.1.0]hexan-6-yl)methanol” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol typically involves the following steps:
Epoxidation of Cyclopentene: Cyclopentene is reacted with a peracid, such as m-chloroperbenzoic acid, to form the oxirane ring.
Hydroxymethylation: The resulting oxirane is then subjected to a hydroxymethylation reaction using formaldehyde and a base, such as sodium hydroxide, to introduce the hydroxymethyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The oxirane ring can be reduced to a diol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: (2-Oxabicyclo[3.1.0]hexan-6-yl)carboxylic acid.
Reduction: (2-Hydroxycyclopentyl)methanol.
Substitution: (2-Oxabicyclo[3.1.0]hexan-6-yl)methyl ethers or esters.
Mécanisme D'action
The mechanism of action of {2-Oxabicyclo[3.1.0]hexan-6-yl}methanol involves its interaction with various molecular targets. The oxirane ring can undergo ring-opening reactions, forming reactive intermediates that can interact with nucleophiles. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Oxabicyclo[3.1.0]hexane): Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(2-Oxabicyclo[3.1.0]hexan-6-yl)amine: Contains an amino group instead of a hydroxymethyl group, leading to different reactivity and applications.
Uniqueness
{2-Oxabicyclo[3.1.0]hexan-6-yl}methanol is unique due to the presence of both an oxirane ring and a hydroxymethyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research.
Propriétés
IUPAC Name |
2-oxabicyclo[3.1.0]hexan-6-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-3-5-4-1-2-8-6(4)5/h4-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPNLKIKZMFGRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2C1C2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 3-{[(4-fluorophenyl)carbamoyl]methyl}-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2718920.png)
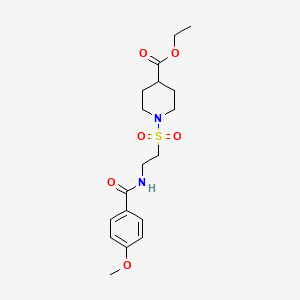
![N-(p-tolyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2718925.png)
![1-[2-(1H-indol-3-yl)ethyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B2718926.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]thiophene-2-carboxamide](/img/structure/B2718927.png)
![ethyl 4-{10-chloro-2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}benzoate](/img/structure/B2718929.png)
![2-chloro-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2718930.png)
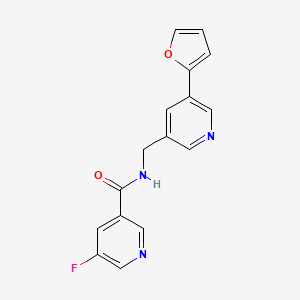
![N-[(3,4-dimethoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2718932.png)
![N-(4-ethylphenyl)-2-{[4-(3-fluoro-4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2718933.png)
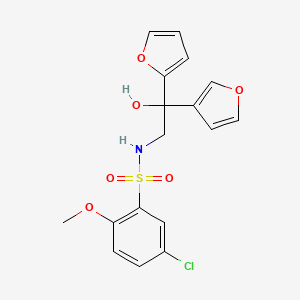
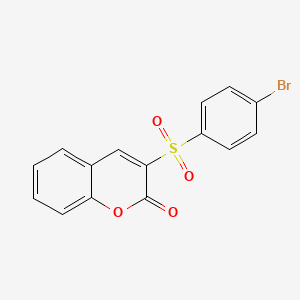
![3-[2-(4-{6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-2-oxoethyl]-6-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2718939.png)
